Cas no 116764-15-9 (Avenanthramide C)

Avenanthramide C structure
Avenanthramide C structure
Product Name:Avenanthramide C
CAS No:116764-15-9
MF:C16H13NO6
MW:315.277524709702
CID:2614988
PubChem ID:11723200
Update Time:2025-04-21

Avenanthramide C Chemical and Physical Properties

Names and Identifiers

    • 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoic acid
    • UNII-5FRF61BOYU
    • DTXSID60151507
    • (E)-2-(3-(3,4-Dihydroxyphenyl)acrylamido)-5-hydroxybenzoic acid
    • 116764-15-9
    • Avenanthramide C
    • CHEBI:185306
    • Avenanthramide 2C
    • 2-{[(2E)-3-(3,4-dihydroxyphenyl)-1-hydroxyprop-2-en-1-ylidene]amino}-5-hydroxybenzoic acid
    • Avenanthramide
    • N-(3',4'-dihydroxycinnamoyl)-5-hydroxyanthranilic acid
    • 2-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid
    • Avenanthramide-c
    • AVENANTHRAMIDEC
    • 5FRF61BOYU
    • SCHEMBL4199523
    • Avenanthramide BC
    • N-(3,4-dihydroxy)-(e)-cinnamoyl-5-hydroxyanthranilic acid
    • Q27262004
    • N-(3,4-Dihydroxycinnamoyl)-5-hydroxyanthranilic acid
    • Benzoic acid, 2-(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl)amino)-5-hydroxy-
    • Avenanthramide C, analytical standard
    • 2-[(2E)-3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoate
    • 2-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]amino]-5-hydroxybenzoic Acid; Avenanthramide 2c; Avenanthramide Bc
    • G63315
    • C22372
    • 2-((2E)-3-(3,4-dihydroxyphenyl)prop-2-enamido)-5-hydroxybenzoic acid
    • 2-(((E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl)amino)-5-hydroxybenzoic acid
    • FA59483
    • DTXCID6073998
    • Inchi: 1S/C16H13NO6/c18-10-3-4-12(11(8-10)16(22)23)17-15(21)6-2-9-1-5-13(19)14(20)7-9/h1-8,18-20H,(H,17,21)(H,22,23)/b6-2+
    • InChI Key: IDUUXROOZBOOPH-QHHAFSJGSA-N
    • SMILES: OC1C=CC(=C(C(=O)O)C=1)NC(/C=C/C1C=CC(=C(C=1)O)O)=O

Computed Properties

  • Exact Mass: 315.07428713g/mol
  • Monoisotopic Mass: 315.07428713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 127Ų

Experimental Properties

  • Melting Point: 248-250°C (dec.)
  • Solubility: Methanol (Slightly, Heated)

Avenanthramide C Security Information

  • Storage Condition:Refrigerator

Avenanthramide C Pricemore >>

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